Fmoc-lys(boc)-osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

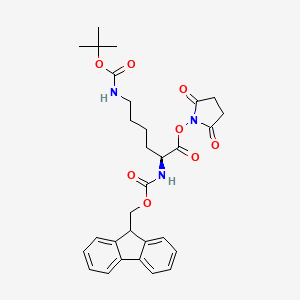

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZVSWDWBWWMH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662683 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132307-50-7 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132307-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Organic Chemist's Cornerstone: A Technical Guide to Fmoc-Lys(Boc)-Osu

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Lys(Boc)-Osu, represents a cornerstone reagent in modern biochemistry and pharmaceutical development. Its unique trifunctional structure, featuring an activated ester for facile conjugation and two orthogonally protected amines, provides chemists with unparalleled control in the synthesis of complex peptides and bioconjugates. This guide delves into the fundamental chemical properties, structural intricacies, and practical applications of this compound. We will explore the causality behind its reactivity, provide field-proven protocols for its synthesis and application, and offer insights into ensuring the integrity and success of experimental workflows.

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate world of peptide synthesis and bioconjugation, precision is paramount. The ability to selectively modify specific sites on a molecule while leaving others untouched is the key to creating functional therapeutics, diagnostics, and research tools. This compound is a masterful embodiment of this principle. It is a derivative of the amino acid L-lysine, where the α-amino group is protected by the base-labile Fmoc group, the side-chain ε-amino group is protected by the acid-labile Boc group, and the carboxyl group is activated as a highly reactive N-hydroxysuccinimide (NHS) ester.[1] This orthogonal protection scheme is the foundation of its utility, allowing for a stepwise and controlled manipulation of the lysine residue.[2]

This guide will serve as a comprehensive resource, moving beyond a simple recitation of facts to explain the "why" behind the "how"—empowering researchers to not only follow protocols but to innovate and troubleshoot with a deep understanding of the underlying chemistry.

Core Chemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is the first step toward its successful application. These properties dictate its solubility, stability, and reactivity.

Structural Anatomy

The power of this compound lies in its three key functional components, each with a distinct chemical personality.

Sources

Introduction: The Cornerstone of Orthogonal Peptide Chemistry

An In-Depth Technical Guide to Fmoc-Lys(Boc)-OSu (CAS: 132307-50-7) for Advanced Peptide Synthesis

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a pivotal amino acid derivative in the field of synthetic peptide chemistry.[1][2] With the CAS number 132307-50-7, this compound is an indispensable building block for the incorporation of lysine residues into peptide sequences, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).[1][2] Its utility is rooted in a sophisticated design that embodies the principle of orthogonal protection, allowing for the selective removal of specific protective groups under distinct chemical conditions. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application and potential challenges.

The structure of this compound is engineered for maximum control during peptide synthesis. It features three key functional components:

-

The Fmoc (9-Fluorenylmethoxycarbonyl) group: This bulky aromatic group protects the α-amino (Nα) group of lysine. It is stable to acidic conditions but is readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][4][5]

-

The Boc (tert-butyloxycarbonyl) group: This group protects the ε-amino (Nε) group located on the lysine side chain. In contrast to the Fmoc group, the Boc group is stable to basic conditions but is easily removed with moderately strong acids, such as trifluoroacetic acid (TFA).[6][7]

-

The OSu (N-hydroxysuccinimide) ester: This moiety activates the C-terminal carboxyl group of the lysine derivative. The OSu group is an excellent leaving group, facilitating an efficient aminolysis reaction (amide bond formation) with the free N-terminal amine of a growing peptide chain.[8]

This strategic combination of a base-labile Nα-protecting group and an acid-labile Nε-protecting group is the essence of its orthogonality.[] This design allows for the sequential elongation of the peptide backbone by removing the Fmoc group at each cycle, while the Boc group on the lysine side chain remains intact. The Boc group is then typically removed during the final cleavage step, which simultaneously deprotects other acid-labile side-chain protecting groups and cleaves the completed peptide from its solid support.[][6]

Physicochemical Properties and Quality Control

The reliability and reproducibility of peptide synthesis are directly dependent on the quality of the reagents used. This compound must meet stringent purity criteria to prevent the incorporation of undesired modifications into the final peptide product.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 132307-50-7 | [1][2][9][10][11] |

| Molecular Formula | C₃₀H₃₅N₃O₈ | [1][2][9][12] |

| Molecular Weight | 565.61 g/mol | [1][2][9][10] |

| Appearance | White to off-white powder/solid | [2][13] |

| Melting Point | 147 - 160 °C | [2][13][14] |

| Solubility | Slightly soluble in Chloroform and DMF (heating may be required) | [13][14][15] |

| Optical Rotation | [α]₂₀/D = -22 ± 2° (c=2 in DMF) | [2] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [2][13][14] |

Expert Insights on Quality & Stability

As a Senior Application Scientist, I cannot overstate the importance of reagent integrity. The N-hydroxysuccinimide ester is highly susceptible to hydrolysis.[16] Exposure to atmospheric moisture can lead to the degradation of this compound into its corresponding carboxylic acid (Fmoc-Lys(Boc)-OH) and N-hydroxysuccinimide (NHS). This hydrolysis renders the amino acid derivative inactive for coupling, leading to failed sequences and significantly reduced yields. Therefore, it is critical to store the reagent under desiccated conditions and allow the container to equilibrate to room temperature before opening to prevent condensation.[17]

Purity, typically specified as ≥98% by HPLC, is another critical parameter.[2] Impurities can arise from the synthesis of the compound itself or from its degradation. Lot-specific Certificates of Analysis (CoA) should always be reviewed, and for GMP-level work, independent verification of purity via High-Performance Liquid Chromatography (HPLC) is a standard practice.[18][19]

Synthesis and Chemical Logic

This compound is synthesized from its precursor, Fmoc-Lys(Boc)-OH (CAS 71989-26-9).[1] The synthesis involves the activation of the carboxylic acid group of Fmoc-Lys(Boc)-OH by reacting it with N-Hydroxysuccinimide (CAS 6066-82-6), typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide.[1] This reaction forms the active OSu ester, which is then purified to yield the final product.

Caption: Orthogonal protection and activation strategy of this compound.

Practical Application: A Validated SPPS Protocol

The following protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).[20] This protocol serves as a self-validating system, where successful execution of each step is a prerequisite for the next.

Experimental Protocol: Single Coupling Cycle

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling Base: N,N-Diisopropylethylamine (DIPEA)

-

Kaiser Test Kit (for monitoring)

Methodology:

-

Resin Preparation:

-

Place the Fmoc-protected peptide-resin in a suitable reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.[20]

-

-

Nα-Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[4]

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. The progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[4][21]

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 5-7 times with DMF.

-

Perform a final wash with DCM and then DMF to prepare for coupling.

-

-

Confirmation of Deprotection (Kaiser Test):

-

Take a small sample of resin beads.

-

Perform the Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal. If the test is negative, the deprotection step must be repeated.

-

-

Coupling Reaction:

-

Dissolve this compound (typically 2-4 equivalents relative to resin loading) in a minimal amount of DMF.

-

Note: Unlike coupling with Fmoc-amino acid-OH derivatives which require an external activator (like HBTU/HATU), the OSu ester is pre-activated. However, a non-nucleophilic base like DIPEA (2-4 equivalents) is often added to the resin to neutralize any residual piperidinium salts and facilitate the reaction.

-

Add the dissolved this compound solution to the resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. Reaction time may vary based on the sequence.

-

-

Post-Coupling Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (2-3 times) and prepare for the next cycle.

-

-

Confirmation of Coupling (Kaiser Test):

-

Perform a Kaiser test on a new sample of resin beads. A negative result (yellow/colorless beads) indicates that all free amines have reacted, signifying a complete coupling reaction. If the test is positive, the coupling step should be repeated.

-

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Challenges and Troubleshooting: Field-Proven Insights

Even with high-quality reagents, challenges can arise during synthesis. Understanding the causality behind these issues is key to effective troubleshooting.

-

Incomplete Coupling: As indicated by a positive Kaiser test post-coupling, this is often due to steric hindrance or peptide aggregation.

-

Causality: The growing peptide chain may fold back on itself, blocking access to the N-terminal amine.

-

Solution: Increase coupling time, use a higher excess of the amino acid derivative, or switch to a more effective solvent system (e.g., NMP or additions of DMSO) to disrupt secondary structures.[22]

-

-

Side Reactions during Deprotection: The basic conditions required for Fmoc removal can sometimes lead to unwanted reactions.

-

Aspartimide Formation: If an aspartic acid residue is present in the sequence, the piperidine can catalyze the formation of a cyclic aspartimide intermediate. This can lead to a mixture of α- and β-linked peptides upon ring-opening.[4][22]

-

3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues, where base-catalyzed elimination is followed by the addition of piperidine.[22]

-

Solution: While not directly related to the lysine residue, it is a global consideration in Fmoc-SPPS. Using additives like HOBt in the deprotection solution can suppress aspartimide formation. For cysteine-related issues, choosing a more robust side-chain protecting group is advisable.[22]

-

-

Reagent Instability: As previously mentioned, the OSu ester is moisture-sensitive.

-

Causality: Hydrolysis of the active ester leads to an unreactive carboxylic acid.

-

Solution: Strict adherence to anhydrous conditions is paramount. Always use fresh, high-quality, amine-free DMF for dissolving the reagent.[20] Do not prepare stock solutions of this compound for long-term storage.[16]

-

Conclusion

This compound is more than just a reagent; it is a sophisticated chemical tool that enables precise control over the synthesis of complex peptides. Its orthogonal protection scheme is a cornerstone of modern Fmoc-SPPS, facilitating the production of high-purity peptides for research, diagnostics, and therapeutic development.[2][23] By understanding its chemical principles, adhering to stringent quality control, and implementing validated protocols, researchers can effectively leverage the power of this versatile building block to advance the frontiers of science and medicine.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl].

- Chem-Impex. Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester.

- Santa Cruz Biotechnology. Fmoc-L-Lys(Boc)-OSu | CAS 132307-50-7.

- Advanced ChemTech. This compound.

- Apollo Scientific. 132307-50-7 Cas No. | this compound.

- AA Blocks. 132307-50-7 | MFCD00153359 | this compound.

- ChemicalBook. This compound | 132307-50-7.

- BOC Sciences.

- Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9].

- ChemicalBook. This compound | 132307-50-7.

- Benchchem. A Technical Guide to the Stability and Long-Term Storage of Fmoc-OSu.

- Benchchem. Evaluating the Purity of Commercially Available Boc-Lys(Boc)

- ChemicalBook. This compound CAS#: 132307-50-7.

- Benchchem. Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS).

- ChemicalBook. This compound CAS#: 132307-50-7.

- Omizzur Peptide. Fmoc-Lys(Boc)-OH.

- Chem-Impex. Fmoc-Lys(Boc)-Pro-OH.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- CEM Corpor

- Aapptec Peptides. Fmoc-Lys(Boc)-OH; CAS 71989-26-9.

- UCI Department of Chemistry.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS).

- AltaBioscience. Fmoc Amino Acids for SPPS.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scbt.com [scbt.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. 132307-50-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. aablocks.com [aablocks.com]

- 13. This compound | 132307-50-7 [amp.chemicalbook.com]

- 14. This compound CAS#: 132307-50-7 [amp.chemicalbook.com]

- 15. This compound CAS#: 132307-50-7 [m.chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. omizzur.com [omizzur.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Fmoc-Lys(Boc)-OH [cem.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. peptide.com [peptide.com]

- 22. peptide.com [peptide.com]

- 23. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the Synthesis and Precursors of Fmoc-Lys(Boc)-OSu

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Modern Peptide Synthesis

In the intricate world of peptide synthesis, precision and control are paramount. The ability to assemble amino acids in a defined sequence is fundamental to creating novel therapeutics, research tools, and biomaterials. At the heart of this capability lies the strategic use of protecting groups. Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, or Fmoc-Lys(Boc)-OSu , stands as a quintessential example of chemical elegance and synthetic utility.[1] It is a vital building block for incorporating the amino acid lysine into a growing peptide chain, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).[2]

This guide provides an in-depth exploration of the synthesis of this compound, delving into the foundational precursors and the chemical logic that underpins each synthetic step. We will dissect the causality behind experimental choices, offering not just a protocol, but a field-proven perspective on why these methods are trusted for their robustness and reproducibility.

The core of this molecule's utility is its orthogonal protection scheme .[3] The α-amino group, the site of peptide bond formation, is protected by the base-labile Fmoc group, while the side-chain ε-amino group is shielded by the acid-labile Boc group.[2][4] This orthogonality is the key that allows for selective deprotection and controlled chain elongation, preventing unwanted side reactions and ensuring the integrity of the final peptide.[5][][7] This guide will illuminate the pathway from the fundamental amino acid, L-lysine, to its highly activated, ready-to-couple O-succinimidyl (OSu) ester form.

Part 1: The Foundation - Synthesis of the Orthogonally Protected Precursor, Fmoc-Lys(Boc)-OH

The journey to this compound begins with the meticulous, stepwise protection of L-lysine. The goal is to create Fmoc-Lys(Boc)-OH, a stable intermediate where the two primary amino groups are differentially masked, ready for subsequent activation.

The Logic of Orthogonal Protection

In peptide synthesis, an unprotected amino acid presents multiple reactive sites, which would lead to a chaotic mixture of polymers and side products.[][7] The Fmoc/Boc protection strategy for lysine is a classic example of true orthogonality, a principle that allows for the removal of one class of protecting group in the presence of another.[3][5]

-

The Nα-Fmoc Group: This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[8][9] This deprotection occurs at each cycle of SPPS to reveal the α-amino group for coupling with the next amino acid.

-

The Nε-Boc Group: This group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by moderate to strong acids, such as Trifluoroacetic Acid (TFA).[4][10] This cleavage is typically performed only once, at the final stage of synthesis, concurrently with the cleavage of the peptide from its solid support resin.

This strategic difference in lability is the cornerstone of the Fmoc-based SPPS methodology.[7]

Synthetic Workflow: From L-Lysine to Fmoc-Lys(Boc)-OH

A robust and scalable synthesis of Fmoc-Lys(Boc)-OH involves a two-stage protection sequence. The primary challenge is to selectively protect the ε-amino group before the α-amino group. A widely adopted industrial method leverages a transient copper complex to achieve this selectivity.[11][12]

Causality Behind the Copper Complex Method: The chelation of the L-lysine with Copper(II) ions forms a complex that effectively blocks the α-amino and α-carboxyl groups.[11] This steric and electronic shielding makes the α-amino group significantly less nucleophilic than the uncoordinated ε-amino group. Consequently, when Di-tert-butyl dicarbonate (Boc₂O) is introduced, it reacts preferentially at the ε-position, affording high selectivity and yield.[12][13][14] Once the Nε-Boc protection is complete, the copper can be removed, regenerating the free α-amino and carboxyl groups to yield H-Lys(Boc)-OH.

Experimental Protocol: Synthesis of Fmoc-Lys(Boc)-OH

This protocol synthesizes the two steps into a streamlined "one-pot" method adapted from established large-scale procedures.[12]

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Methanol

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Dioxane

-

Ethyl Acetate

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Nε-Boc Protection:

-

Dissolve L-Lysine hydrochloride (1.0 eq) and CuSO₄·5H₂O (0.5 eq) in water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of Na₂CO₃ to precipitate the lysine-copper complex.

-

To this suspension, add a solution of Boc₂O (1.1 eq) in acetone.

-

Allow the reaction to stir at room temperature for 12-24 hours.[11]

-

Add methanol to decompose any unreacted Boc₂O.

-

-

Nα-Fmoc Protection:

-

To the resulting mixture containing the [H-Lys(Boc)-OH]₂Cu complex, add a solution of Fmoc-OSu (1.05 eq) in dioxane.[12][15]

-

Add an aqueous solution of Na₂CO₃ to maintain a basic pH (approx. 9-10) and stir vigorously at room temperature for 2-20 hours until the reaction is complete (monitored by TLC).[11]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the copper carbonate precipitate.

-

Dilute the filtrate with water and wash with diethyl ether or ethyl acetate to remove organic byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with dilute HCl to precipitate the product.

-

Extract the precipitated Fmoc-Lys(Boc)-OH into ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization, typically from an ethyl acetate/hexane solvent system, to yield a pure white solid.[15][16]

-

| Parameter | Nε-Boc Protection | Nα-Fmoc Protection |

| Key Reagents | L-Lysine·HCl, CuSO₄, Boc₂O | H-Lys(Boc)-OH intermediate, Fmoc-OSu |

| Solvent System | Water/Acetone | Water/Dioxane |

| Base | Sodium Carbonate | Sodium Carbonate |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Typical Duration | 12 - 24 hours | 2 - 20 hours |

| Typical Yield | >90% (for the combined one-pot process) |

Part 2: Activation - Synthesis of this compound

With the orthogonally protected Fmoc-Lys(Boc)-OH in hand, the final step is to activate its carboxylic acid group. This transformation converts the relatively unreactive acid into a species that will readily and efficiently form an amide bond with the free N-terminal amine of a growing peptide chain. The gold standard for this activation in SPPS is the formation of an N-hydroxysuccinimide (NHS) ester.[17]

The Role and Mechanism of NHS Ester Activation

NHS esters are ideal activated intermediates for several reasons: they exhibit high reactivity towards primary amines, are relatively stable for isolation and storage, and their reaction byproduct, NHS, is water-soluble and easily removed during purification.[17][18]

The most common and trusted method for this esterification is the use of a carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC).[18][19][20]

Mechanism of Activation:

-

O-Acylisourea Formation: The carboxylic acid of Fmoc-Lys(Boc)-OH performs a nucleophilic attack on the electrophilic carbon of DCC. This forms a highly reactive O-acylisourea intermediate.[21][22][23]

-

Nucleophilic Attack by NHS: The N-hydroxysuccinimide (NHS) then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation: This attack results in the formation of the desired this compound and the byproduct N,N'-dicyclohexylurea (DCU).

Self-Validating Trustworthiness: The elegance of the DCC/NHS system lies in its byproduct. DCU is notoriously insoluble in most common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF).[20] As it forms, it precipitates out of the reaction mixture. This insolubility provides a powerful driving force for the reaction, pushing it towards completion, and makes its removal a simple matter of filtration. This straightforward purification step is a key reason for the method's enduring prevalence.[19]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. biosynth.com [biosynth.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. Page loading... [guidechem.com]

- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 13. nbinno.com [nbinno.com]

- 14. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ajpamc.com [ajpamc.com]

- 17. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 18. N-Hydroxysuccinimide - Enamine [enamine.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. thieme-connect.com [thieme-connect.com]

- 21. nbinno.com [nbinno.com]

- 22. Steglich Esterification [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

Fmoc-lys(boc)-osu molecular weight and formula.

An In-Depth Technical Guide to Fmoc-Lys(Boc)-OSu: Properties, Application, and Best Practices in Peptide Synthesis

Executive Summary

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester (this compound), a critical building block in modern solid-phase peptide synthesis (SPPS). As a pre-activated and orthogonally protected lysine derivative, this reagent offers significant advantages in efficiency, purity, and flexibility for synthesizing complex peptides and proteins. This document, intended for researchers and drug development professionals, details the compound's physicochemical properties, elucidates its mechanistic role within the Fmoc-SPPS workflow, provides a detailed experimental protocol for its application, and outlines best practices for handling and quality control. The insights herein are grounded in established chemical principles and field-proven methodologies to empower scientists in achieving high-fidelity peptide synthesis.

Core Compound Profile: this compound

This compound is a derivative of the amino acid L-lysine engineered for seamless incorporation into a growing peptide chain during Fmoc-based SPPS.[1] Its structure is defined by three key functional components:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group masks the α-amino group (Nα), preventing self-polymerization and ensuring sequential, directed peptide bond formation. Its removal is typically achieved with a mild base like piperidine, a condition that leaves acid-labile protecting groups intact.[2][3]

-

The Boc (tert-butoxycarbonyl) Group: This acid-labile group protects the ε-amino group (Nε) on the lysine side chain. The Boc group is stable to the basic conditions used for Fmoc removal, allowing the peptide backbone to be fully assembled before side-chain deprotection.[4][5] This orthogonality between Fmoc and Boc is a cornerstone of the strategy.[]

-

The OSu (N-hydroxysuccinimidyl) Ester: This moiety is an activating group attached to the carboxyl terminus. N-hydroxysuccinimide is an excellent leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. This pre-activation facilitates rapid and efficient amide bond formation with high yields.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₃₅N₃O₈ | [1][7][8] |

| Molecular Weight | 565.61 g/mol | [7][9] |

| Exact Mass | 565.242432 u | [1] |

| CAS Number | 132307-50-7 | [1][7][8] |

| Appearance | Solid | [10] |

| Storage Temperature | 2-8°C | [10] |

| Solubility | Excellent in DMF and NMP | [] |

Chemical Structure Diagram

The diagram below illustrates the molecular structure of this compound, highlighting the key functional groups.

Caption: Molecular architecture of this compound.

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound is integral to the cyclical nature of SPPS. The overall process is a sequence of deprotection, washing, coupling, and further washing steps performed on a solid resin support.[2][3]

The Causality of Orthogonal Protection: The strategic choice of Fmoc for the α-amino group and Boc for the ε-amino group is the foundation of its utility.[] During chain elongation, repeated cycles of piperidine treatment cleave only the Fmoc group, exposing the N-terminal amine for the next coupling reaction. The Boc group on the lysine side chain remains completely intact, preventing unwanted side-chain branching or modification. Only at the final stage of synthesis, when the full-length peptide is cleaved from the resin, is a strong acid cocktail (typically containing Trifluoroacetic Acid, TFA) used to remove the Boc group along with other side-chain protecting groups.[3][4] This two-tiered, orthogonal deprotection scheme provides complete control over the synthesis.

The Advantage of OSu Activation: In standard SPPS, a free carboxylic acid (like Fmoc-Lys(Boc)-OH) must be activated in situ using coupling reagents (e.g., HCTU, HATU) immediately before being added to the resin.[11] While effective, this adds a step and introduces more reagents into the system. This compound is a self-validating system in this regard; it is pre-activated. The N-hydroxysuccinimidyl ester is highly reactive toward the primary amine of the resin-bound peptide, allowing the coupling reaction to proceed rapidly and cleanly without the need for additional coupling reagents, though a non-nucleophilic base is sometimes used to facilitate the reaction. This simplifies the process and can minimize potential side reactions associated with coupling agents.

Experimental Protocol: Incorporation of this compound

This protocol describes the key steps for coupling this compound to a growing peptide chain anchored to a solid support (e.g., Wang or Rink Amide resin). It assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the previous amino acid has just been deprotected.

Step 1: N-Terminal Fmoc Deprotection

-

Objective: To remove the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free primary amine for coupling.

-

Procedure:

-

Wash the peptide-resin thoroughly (3-5 times) with N,N-dimethylformamide (DMF) to remove residual reagents from the previous cycle.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[3][11]

-

Agitate the mixture for 15-30 minutes at room temperature.[3]

-

Drain the piperidine solution.

-

Wash the peptide-resin extensively with DMF (5-7 times) to completely remove all traces of piperidine, which is critical as residual base can neutralize the incoming activated amino acid.

-

Step 2: Coupling of this compound

-

Objective: To form an amide bond between the pre-activated this compound and the newly exposed N-terminal amine on the resin.

-

Procedure:

-

Prepare a solution of this compound in DMF or N-methylpyrrolidone (NMP). A 1.5 to 3-fold molar excess relative to the resin's initial loading capacity is typically used.

-

Add this solution to the washed, deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.[3] Reaction time can be extended for sterically hindered couplings.

-

Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive result (blue beads) indicates the presence of unreacted primary amines, signifying incomplete coupling. If the test is positive, the coupling step may be repeated.

-

Step 3: Washing

-

Objective: To remove all excess this compound and byproducts.

-

Procedure:

-

Drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times).

-

Perform a final wash with dichloromethane (DCM) to prepare the resin for the next cycle or for storage.

-

SPPS Workflow Diagram

The following diagram illustrates the cyclical process of Fmoc-SPPS, highlighting the step where this compound is incorporated.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Safety, Handling, and Disposal

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust, and prevent contact with skin and eyes.[1]

-

First Aid: In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes.[1] For eye contact, flush with water for 15 minutes. If inhaled, move to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[1]

-

Storage: Store the reagent in a tightly sealed container in a dry environment at the recommended temperature of 2-8°C to maintain its stability and reactivity.

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is an expertly designed and indispensable reagent for modern peptide synthesis. Its combination of an orthogonal protection scheme and a pre-activated carboxyl group provides researchers with a reliable and efficient tool for introducing lysine residues into synthetic peptides. Understanding the chemical principles behind its design and adhering to validated protocols are paramount to leveraging its full potential, enabling the successful synthesis of complex biomolecules for research, diagnostics, and therapeutic development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Gelest. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724628, Fmoc-Lys(Boc)-OH. Retrieved from [Link]

-

Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 37(4), 605-619. Retrieved from [Link]

-

Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 7. scbt.com [scbt.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. This compound - CAS:132307-50-7 - Sunway Pharm Ltd [3wpharm.com]

- 10. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Solubility of Fmoc-Lys(Boc)-OSu for Researchers and Drug Development Professionals

Introduction: The Critical Role of Fmoc-Lys(Boc)-OSu in Advanced Synthesis

Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS) and bioconjugation. Its unique trifunctional structure, featuring a base-labile Fmoc protecting group, an acid-labile Boc protecting group, and a highly reactive OSu (N-hydroxysuccinimide) ester, provides chemists with orthogonal control over peptide chain elongation and lysine side-chain modification. The successful and efficient utilization of this valuable building block is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides an in-depth analysis of the solubility of this compound in various solvent systems, offering practical insights and methodologies to empower researchers in their synthetic endeavors.

Molecular Architecture and its Influence on Solubility

To comprehend the solubility of this compound, a close examination of its molecular structure is essential. The molecule's behavior in different solvents is a direct consequence of the interplay between its distinct functional moieties.

Caption: Molecular structure of this compound.

The large, aromatic, and nonpolar fluorenylmethyloxycarbonyl (Fmoc) group, coupled with the bulky tert-butyloxycarbonyl (Boc) group, imparts a significant hydrophobic character to the molecule. Conversely, the N-hydroxysuccinimide (OSu) ester and the amide linkages introduce polar elements. This amphipathic nature dictates that the molecule's solubility is highest in polar aprotic solvents that can effectively solvate both the nonpolar and polar regions.

Solubility Profile in Common Laboratory Solvents

The selection of an appropriate solvent is a critical first step in any procedure involving this compound. The following table summarizes its solubility in a range of commonly used solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the crystalline form of the solid.

| Solvent Class | Solvent | Solubility | Remarks |

| Polar Aprotic | Dimethylformamide (DMF) | Slightly soluble, enhanced by heating and sonication.[1][2] | The solvent of choice for most SPPS applications.[3][4] |

| Dimethyl sulfoxide (DMSO) | Soluble.[5][6] | A good alternative to DMF, although its higher viscosity can sometimes be a drawback. | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble.[3] | Often used in automated peptide synthesizers due to its lower volatility compared to DMF. | |

| Acetonitrile (ACN) | Sparingly soluble. | ||

| Chlorinated | Dichloromethane (DCM) | Slightly soluble. | |

| Chloroform | Slightly soluble.[1][2] | ||

| Ethers | Tetrahydrofuran (THF) | Sparingly soluble. | |

| 1,4-Dioxane | Soluble.[7] | ||

| Alcohols | Methanol (MeOH) | Sparingly soluble. | |

| Ethanol (EtOH) | Sparingly soluble. | ||

| Aqueous | Water | Insoluble/Sparingly soluble.[6] | The OSu ester is susceptible to hydrolysis in aqueous environments.[8] |

The "Why": Deconstructing the Factors Governing Solubility

The principle of "like dissolves like" is the guiding tenet for understanding the solubility of this compound. The molecule's significant nonpolar surface area, contributed by the Fmoc and Boc groups, necessitates a solvent that can overcome the strong intermolecular forces in the crystal lattice.

Caption: Solvation of this compound in a polar aprotic solvent.

Polar aprotic solvents like DMF, DMSO, and NMP are particularly effective because their high dielectric constants and dipole moments allow them to interact favorably with the polar OSu ester and amide functionalities. Simultaneously, their organic nature enables them to solvate the large, nonpolar Fmoc and Boc groups through van der Waals interactions. In contrast, protic solvents like water and alcohols are poor choices because the hydrophobic portions of the molecule disrupt the hydrogen-bonding network of the solvent, leading to an entropically unfavorable state. Furthermore, the presence of nucleophilic hydroxyl groups in these solvents can lead to the degradation of the OSu ester.

A Validated Experimental Protocol for Solubility Determination

For novel applications or when using a solvent not listed above, it is prudent to experimentally determine the solubility of this compound. The following protocol provides a robust and self-validating methodology.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (high purity, anhydrous)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid at the bottom.

-

Immediately filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.

-

Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or a solvent in which the compound is highly soluble, like DMF) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC system. A reverse-phase C18 column is typically suitable.

-

Monitor the elution at a wavelength where the Fmoc group has a strong absorbance (around 265 nm).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the saturation solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mmol/L.

-

Practical Recommendations for Laboratory Use

-

Stock Solution Preparation: For most applications, preparing stock solutions in anhydrous DMF or NMP is recommended. These solutions should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

-

Enhancing Dissolution: If this compound is slow to dissolve, gentle warming (to no more than 40-50°C) and sonication can be employed.[1][2] However, prolonged heating should be avoided as it can lead to the degradation of the OSu ester.

-

Solvent Purity: Always use high-purity, anhydrous solvents. The presence of water can lead to hydrolysis of the OSu ester, while amine impurities can react with the activated ester, reducing the yield of the desired product.

-

In Situ Activation: In some cases, particularly for difficult couplings, it may be advantageous to perform the activation of the corresponding acid, Fmoc-Lys(Boc)-OH, in situ rather than relying on the pre-activated OSu ester.

Conclusion

A comprehensive understanding of the solubility of this compound is not merely a matter of convenience; it is a prerequisite for the successful design and execution of synthetic strategies in peptide chemistry and bioconjugation. By carefully selecting solvents based on the principles outlined in this guide and by employing sound experimental practices, researchers can unlock the full potential of this versatile and powerful reagent, paving the way for new discoveries in drug development and materials science.

References

-

Omizzur. (n.d.). Fmoc-OSu Synthesis - New Process. [Link]

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]. [Link]

-

National Center for Biotechnology Information. (n.d.). Fragment synthesis of disulfide-containing peptides. [Link]

-

National Center for Biotechnology Information. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

ResearchGate. (2025). Protein solubility: Sequence based prediction and experimental verification. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications - Supporting Information. [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room.... [Link]

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

-

National Center for Biotechnology Information. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]

-

Imperial College London. (n.d.). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9. [Link]

Sources

- 1. This compound CAS#: 132307-50-7 [m.chemicalbook.com]

- 2. This compound | 132307-50-7 [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. omizzur.com [omizzur.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the utilization of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). The document outlines the strategic importance of this derivative, step-by-step experimental procedures, in-process monitoring, and final cleavage, culminating in the isolation of a high-purity lysine-containing peptide. Emphasis is placed on the chemical principles that govern each step, offering readers a framework for troubleshooting and optimization.

Introduction: The Strategic Importance of Orthogonal Protection

Solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin, allowing for the iterative addition of subsequent amino acids with easy purification of the growing peptide chain.[1] The success of this methodology hinges on a robust protecting group strategy. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is a cornerstone of modern SPPS, prized for its milder reaction conditions compared to the harsher acidolysis required in Boc/Bzl chemistry.[2][]

Fmoc-Lys(Boc)-OH is a critical building block within this strategy. The lysine residue possesses a primary amine on its side chain (the ε-amino group), which is nucleophilic and must be protected to prevent unwanted side reactions, such as chain branching.[4] The use of two distinct, chemically orthogonal protecting groups is paramount:

-

The Fmoc group: Protects the α-amino group and is labile to weak bases, typically piperidine.[] Its removal at each cycle exposes the N-terminus for the next coupling reaction.

-

The Boc group: Protects the ε-amino group of the lysine side chain. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), which is used in the final step to release the peptide from the resin.[1][2]

This orthogonality ensures that the side chain remains protected throughout the synthesis and is only deprotected during the final cleavage, guaranteeing the integrity of the desired peptide sequence.[]

The SPPS Workflow: A Mechanistic Overview

The incorporation of an Fmoc-Lys(Boc)-OH residue follows the standard, cyclical workflow of Fmoc-SPPS. Each cycle consists of two primary chemical transformations: deprotection and coupling.

Fmoc Deprotection: Unmasking the N-Terminus

The Fmoc group is removed by a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free α-amine. The piperidine also serves as a scavenger, trapping the electrophilic DBF to prevent its deleterious reaction with the newly deprotected amine.[5]

Coupling: Peptide Bond Formation

Following Fmoc deprotection and thorough washing, the now-free N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of the incoming Fmoc-Lys(Boc)-OH. The carboxylic acid is typically activated in situ using a coupling reagent to form a highly reactive intermediate, facilitating rapid and efficient amide bond formation.

Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or, more frequently, aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents, often used with a base like N,N-diisopropylethylamine (DIEA), promote the formation of an active ester that is highly susceptible to nucleophilic attack by the peptide's N-terminal amine.[2][6]

Detailed Experimental Protocols

This section provides a step-by-step protocol for manual SPPS on a 0.1 mmol scale using Wang resin as the solid support.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Fmoc-Lys(Boc)-Wang Resin | 100-200 mesh, ~0.5 mmol/g | BenchChem, Bachem, etc. |

| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | BenchChem, Bachem, etc. |

| Fmoc-Lys(Boc)-OH | Peptide Synthesis Grade | BenchChem, Bachem, etc. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Chemical Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |

| Piperidine | ACS Grade | Standard Chemical Supplier |

| HBTU | Peptide Synthesis Grade | Standard Chemical Supplier |

| DIEA | Peptide Synthesis Grade | Standard Chemical Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Chemical Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Chemical Supplier |

| Diethyl Ether | Anhydrous, ACS Grade | Standard Chemical Supplier |

| Ninhydrin Test Solutions | (See Protocol 3.4.1) | Prepare in-house |

Protocol for a Single Coupling Cycle (Example: Adding Fmoc-Arg(Pbf)-OH to H-Lys(Boc)-Resin)

This protocol assumes the synthesis of the dipeptide H-Arg-Lys-OH, starting with Fmoc-Lys(Boc)-Wang resin.[7]

Table 1: Quantitative Parameters for a 0.1 mmol Synthesis

| Step | Reagent | Volume/Mass | Equivalents (rel. to resin) | Time |

| Resin Swelling | DMF | 5 mL | - | 30 min |

| Fmoc Deprotection (1) | 20% Piperidine/DMF | 5 mL | - | 5 min |

| Fmoc Deprotection (2) | 20% Piperidine/DMF | 5 mL | - | 15 min |

| Washing | DMF | 5 x 5 mL | - | ~5 min |

| Amino Acid Activation | Fmoc-Arg(Pbf)-OH | 194.6 mg | 3 eq. | - |

| HBTU | 113.8 mg | 2.9 eq. | 5 min | |

| DIEA | 104.6 µL | 6 eq. | - | |

| DMF | ~2 mL | - | - | |

| Coupling | Activated AA Solution | ~2 mL | - | 2 hours |

| Washing | DMF | 3 x 5 mL | - | ~3 min |

Procedure:

-

Resin Preparation:

-

Place 200 mg of Fmoc-Lys(Boc)-Wang resin (~0.1 mmol) into a fritted solid-phase synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or wrist-action shaker).[7]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes.[7]

-

Drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete deprotection.[2]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and dibenzofulvene adducts.

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (194.6 mg, 0.3 mmol) and HBTU (113.8 mg, 0.29 mmol) in ~2 mL of DMF.

-

Add DIEA (104.6 µL, 0.6 mmol) to the amino acid solution. The solution will typically change color (e.g., to yellow), indicating activation. Allow to pre-activate for 5 minutes.[2]

-

Drain the final DMF wash from the resin and immediately add the activated amino acid solution.

-

Agitate the mixture for 2 hours at room temperature to ensure the coupling reaction goes to completion.[7]

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the resin.

-

Wash the peptide-resin with DMF (3 x 5 mL).

-

At this stage, a small sample of beads can be taken for in-process monitoring.

-

In-Process Monitoring: The Kaiser Test

The Kaiser (ninhydrin) test is a crucial qualitative method to confirm the completion of a coupling reaction by detecting the presence of free primary amines.[8][9]

Kaiser Test Reagents: [9]

-

Reagent A: 16.5 mg KCN in 25 mL water, diluted 1 mL into 49 mL of pyridine.

-

Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.

-

Reagent C: 40 g phenol in 20 mL of n-butanol.

-

Take a small sample of resin beads (10-15 beads) after the post-coupling wash and place them in a small glass test tube.

-

Add 2-3 drops of each Reagent A, B, and C.

-

Heat the test tube at 110°C for 5 minutes.

-

Observe the color of the beads and the solution.

Interpretation: [6]

-

Negative (Coupling Complete): Beads and solution are colorless to light yellow.

-

Positive (Coupling Incomplete): Beads and solution turn an intense blue. A recoupling step is necessary.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, including the Boc group on lysine.

Cleavage Cocktail (Reagent K): [2][10]

-

Trifluoroacetic acid (TFA): 82.5%

-

Water (H₂O): 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Causality: The TFA is the strong acid that cleaves the peptide from the Wang resin and removes acid-labile protecting groups (like Boc and Pbf).[10] Water, phenol, thioanisole, and EDT act as scavengers to trap and neutralize the highly reactive carbocations (e.g., tert-butyl cations from Boc deprotection) that are generated, preventing them from re-attaching to sensitive residues like tryptophan or methionine.[1]

-

After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Place the dry resin in a reaction vessel. Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate (containing the peptide) into a cold centrifuge tube.

-

Precipitate the crude peptide by adding the filtrate dropwise to ~40 mL of cold diethyl ether. A white precipitate should form.

-

Centrifuge the suspension to pellet the peptide. Decant the ether.

-

Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Analysis and Quality Control

The purity of the crude peptide must be assessed before purification.

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing peptide purity.[11][12]

Table 2: Typical HPLC Conditions for Peptide Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in HPLC-grade water |

| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) |

| Gradient | 5-95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 214-220 nm |

| Injection Volume | 10-20 µL (of a ~1 mg/mL solution) |

Rationale: Peptides are separated based on their hydrophobicity. The TFA acts as an ion-pairing agent, improving peak shape.[13] Detection at 214-220 nm allows for the quantification of the peptide backbone's amide bonds.[12]

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Positive Kaiser Test | Incomplete coupling due to steric hindrance or peptide aggregation. | Perform a second coupling ("double couple") with fresh activated amino acid. For difficult sequences, consider switching to a more potent coupling reagent like HATU.[5] |

| Low Yield After Cleavage | Incomplete synthesis (truncation). Incomplete cleavage from the resin. Poor precipitation. | Analyze a small test cleavage by mass spectrometry to check for the target mass.[8] Extend cleavage time to 3-4 hours or re-cleave the resin with fresh cocktail.[10][14] Ensure diethyl ether is ice-cold and use a larger volume. |

| Extra Peaks in HPLC | Deletion sequences (from incomplete coupling). Incompletely deprotected side chains. Side reactions (e.g., aspartimide formation). | Optimize coupling efficiency using monitoring tests. Ensure fresh, high-quality cleavage reagents and sufficient cleavage time. Use appropriate protecting groups for sensitive residues.[11] |

Conclusion

Fmoc-Lys(Boc)-OH is an indispensable reagent for the synthesis of lysine-containing peptides via the Fmoc/tBu strategy. Its orthogonal protecting groups provide the chemical selectivity required for the controlled, stepwise assembly of complex peptide chains. By understanding the mechanisms behind each step—from deprotection and coupling to final cleavage—and adhering to robust, well-defined protocols, researchers can reliably synthesize high-purity peptides for a wide range of applications in science and medicine.

References

-

Benchchem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

-

Benchchem. (2025). Application Notes and Protocols: Cleavage of H-Lys-Gly-OH from Wang Resin.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

-

Lim, H. S., & Verdine, G. L. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols.

-

Benchchem. (2025). Solid-Phase Synthesis of H-Arg-Lys-OH: A Detailed Protocol for Researchers.

-

AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test).

-

ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.

-

Fields, G. B. (Ed.). (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS.

-

Royal Society of Chemistry. (n.d.). Supporting information.

-

SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

-

Benchchem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.

-

ResearchGate. (2025). Towards a selective Boc deprotection on acid cleavable Wang resin.

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

-

ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

-

Benchchem. (2025). Application Notes & Protocols: A Step-by-Step Guide for Using Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS).

-

Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.

-

BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

-

Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.

-

BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ.

-

CEM Corporation. (n.d.). Fmoc-Lys(Boc)-OH.

-

Benchchem. (2025). Application Notes and Protocols for the Purification of Peptides Modified with N3-L-Lys(Mtt)-OH by HPLC.

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. csbiochina.com [csbiochina.com]

- 5. biotage.com [biotage.com]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Site-Specific N-Terminal Protein Labeling using Fmoc-Lys(Boc)-OSu

Introduction: Precision in Protein Modification

The targeted modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Site-specific labeling, in particular, offers unparalleled control over the location of conjugation, preserving the protein's native structure and function. The N-terminus of a protein presents a unique and often accessible site for modification due to its distinct pKa compared to the ε-amino groups of lysine residues. This guide provides a detailed methodology for the N-terminal labeling of proteins using Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimidyl ester (Fmoc-Lys(Boc)-OSu), a versatile reagent that facilitates the introduction of a protected lysine residue, which can then be selectively deprotected for further functionalization.

The strategic use of orthogonal protecting groups—the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group—is central to this technique.[1] This dual-protection scheme allows for a stepwise deprotection, offering a versatile handle for subsequent bioconjugation reactions.[1][] The N-hydroxysuccinimide (OSu) ester provides a highly efficient means of coupling the protected lysine to the N-terminal α-amino group of a protein, forming a stable amide bond.[3][4]

Core Principles and Strategic Advantages

The choice of this compound for N-terminal labeling is predicated on several key chemical principles:

-

N-Terminal Selectivity: The α-amino group of a protein's N-terminus generally has a lower pKa (around 7.8-8.2) compared to the ε-amino groups of lysine side chains (pKa ~10.5). By carefully controlling the reaction pH to a range of 7.2-8.5, the N-terminal amine is more nucleophilic and thus preferentially reacts with the NHS ester.[3][4]

-

Orthogonal Deprotection: The Fmoc and Boc protecting groups offer a powerful strategy for selective modification. The Fmoc group can be removed under mild basic conditions (e.g., with piperidine), leaving the Boc group intact.[5][6] Conversely, the Boc group is stable to base but is readily cleaved with mild acid (e.g., trifluoroacetic acid - TFA).[7][8] This orthogonality is fundamental to multi-step bioconjugation strategies.[][]

-

Versatile Functional Handle: Once coupled to the protein, the deprotected lysine side chain provides a primary amine that can be used for a wide array of subsequent modifications, such as the attachment of fluorescent dyes, biotin, polyethylene glycol (PEG) chains, or cytotoxic drugs.[1]

Experimental Workflow Overview

The overall process for N-terminal protein labeling with this compound can be conceptualized in three main stages: Labeling, Deprotection, and Purification & Characterization.

Sources

- 1. chempep.com [chempep.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. genscript.com [genscript.com]

Introduction: The Architectural Precision of Lysine Dendrimers

An In-Depth Guide to the Synthesis of Lysine Dendrimers Using Fmoc-Lys(Boc)-OSu

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of poly-L-lysine (PLL) dendrimers. It focuses on the strategic use of Nα-Fmoc-Nε-Boc-L-lysine-N-hydroxysuccinimide ester (this compound) as the core building block. The protocols and explanations herein are designed to offer both practical, step-by-step instructions and a deep understanding of the chemical principles that ensure a successful and reproducible synthesis.

Lysine-based dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[1][2] Their structure, composed of a central core, repeating lysine branches, and a high density of surface functional groups, makes them exceptional candidates for biomedical applications.[1][3] These applications include gene delivery, where their cationic surface can complex with nucleic acids, and targeted drug delivery, where drugs can be conjugated to their surface or encapsulated within their dendritic scaffold.[4][5][6]

The synthesis of these precise nanostructures relies on the iterative addition of branching units. The choice of building block is paramount to achieving controlled, generational growth. This compound is an ideal monomer for this purpose due to two key features:

-

Orthogonal Protecting Groups: The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.[][8] This orthogonality is the cornerstone of the synthetic strategy, allowing for the selective deprotection of one amino group while the other remains protected, thus directing the growth of the dendrimer in a controlled, stepwise manner.

-

Activated Carboxyl Group: The carboxylic acid is pre-activated as an N-hydroxysuccinimide (OSu) ester.[9][10] This highly reactive ester facilitates efficient amide bond formation with primary amines under mild conditions, eliminating the need for in-situ coupling reagents at each step and simplifying the reaction process.

This guide will focus on the divergent synthesis approach, where the dendrimer is constructed layer-by-layer, growing outwards from a central core molecule.[11][12] This method is highly effective for producing successive generations of dendrimers with a doubling of surface groups at each step.

The Core Synthetic Strategy: A Cycle of Deprotection and Coupling

The divergent synthesis of lysine dendrimers is a cyclical process. Each cycle, which corresponds to the addition of one generation, consists of two fundamental steps: deprotection and coupling. The strategic use of this compound allows this cycle to be repeated efficiently to build higher-generation dendrimers.

-

Fmoc Deprotection: The cycle begins with the Boc-protected dendrimer from the previous generation. The terminal Fmoc groups are selectively removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[13][14][15] This reaction proceeds via a β-elimination mechanism, which is rapid and efficient, exposing the primary α-amino groups for the next step.[16]

-

Coupling: The newly exposed amino groups are then reacted with an excess of this compound. The activated OSu ester readily forms a stable amide bond with the free amines, adding the next layer of lysine branches. This step effectively doubles the number of terminal groups, each now capped with a Boc-protected ε-amine and an Fmoc-protected α-amine.

This two-step cycle is repeated to build the desired generation. Once the final generation is reached, a global deprotection step using a strong acid, such as trifluoroacetic acid (TFA), is performed to remove all the Boc groups, yielding the final polycationic lysine dendrimer.[17][18]

Experimental Protocols

Note: These protocols are designed as a general guide. Researchers should optimize reaction times and equivalents based on their specific core molecule and analytical monitoring. All reactions should be performed in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of Generation 1 (G1) Boc-Protected Dendrimer

This protocol outlines the synthesis of a G1 dendrimer using 1,4-diaminobutane as the initiator core.

Materials & Reagents

| Reagent/Material | Abbreviation | Recommended Equivalents (per amine group on core) | Purpose |

| 1,4-Diaminobutane | - | 1.0 | Initiator Core |

| This compound | - | 2.2 (1.1 per step) | Branching Monomer |

| N,N-Dimethylformamide, Anhydrous | DMF | - | Reaction Solvent |

| Piperidine | - | - | Fmoc deprotection reagent (used as 20% v/v in DMF) |

| Dichloromethane, Anhydrous | DCM | - | Washing Solvent |

| Diethyl Ether | Et₂O | - | Precipitation Solvent |

| N,N-Diisopropylethylamine | DIPEA | 2.0 | Non-nucleophilic base for coupling |

Step-by-Step Procedure:

-

Core Preparation: Dissolve 1,4-diaminobutane (1.0 eq.) in anhydrous DMF in a round-bottom flask.

-

First Coupling Reaction:

-

In a separate flask, dissolve this compound (1.1 eq. per amine on the core) in anhydrous DMF.

-

Add the this compound solution to the core solution. Add DIPEA (2.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Rationale: The OSu ester is highly reactive towards the primary amines of the core. DIPEA acts as a non-nucleophilic base to neutralize any generated acids without competing in the coupling reaction. An excess of the lysine monomer helps drive the reaction to completion.

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction for the disappearance of the core amine using Thin Layer Chromatography (TLC) or LC-MS.

-

Once complete, precipitate the product by adding the reaction mixture dropwise into cold diethyl ether.

-

Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted starting material. Dry under vacuum.

-

-